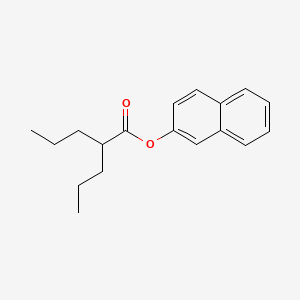
Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) is a complex organophosphorus compound that features a phosphonium cation and a cobaltate anion This compound is notable for its unique structure, which includes two triphenylphosphonium groups linked by a methylene bridge, and its coordination with cobalt in a dibromodichloride form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) typically involves the reaction of triphenylphosphine with a suitable methylene donor, followed by coordination with cobalt salts. One common method includes the use of methylene chloride as the methylene source, which reacts with triphenylphosphine under controlled conditions to form the methylenebis(triphenylphosphonium) intermediate. This intermediate is then reacted with cobalt(II) bromide and cobalt(II) chloride to form the final dibromodichlorocobaltate(2-) complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) undergoes various chemical reactions, including:
Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.
Reduction: The cobaltate anion can participate in redox reactions, altering the oxidation state of cobalt.
Substitution: The bromide and chloride ligands can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be facilitated by the use of silver salts or other halide sources.
Major Products Formed
Oxidation: Triphenylphosphine oxide and cobalt(III) complexes.
Reduction: Reduced cobalt species and phosphine derivatives.
Substitution: New phosphonium salts with different halide or ligand compositions.
科学研究应用
Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
作用机制
The mechanism of action of phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) involves its interaction with molecular targets through its phosphonium and cobaltate components. The phosphonium groups can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The cobaltate anion can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound used in various organic reactions.
Bis(triphenylphosphine)iminium chloride: Another phosphonium compound with different coordination properties.
Polymer-supported triphenylphosphine: Used in solid-phase synthesis and catalysis.
Uniqueness
Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-) is unique due to its combination of phosphonium and cobaltate components, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
属性
CAS 编号 |
20745-95-3 |
|---|---|
分子式 |
C37H32Br2Cl2CoP2 |
分子量 |
828.2 g/mol |
IUPAC 名称 |
cobalt(2+);triphenyl(triphenylphosphaniumylmethyl)phosphanium;dibromide;dichloride |
InChI |
InChI=1S/C37H32P2.2BrH.2ClH.Co/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;;;;;/h1-30H,31H2;4*1H;/q+2;;;;;+2/p-4 |
InChI 键 |
MQDUECBJLQINQJ-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C=C1)[P+](C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-].[Co+2].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





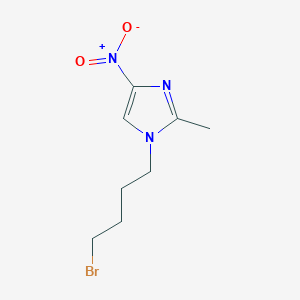
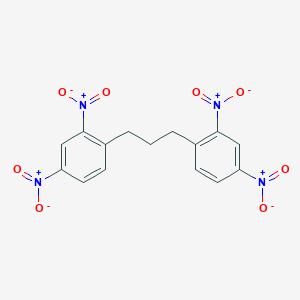
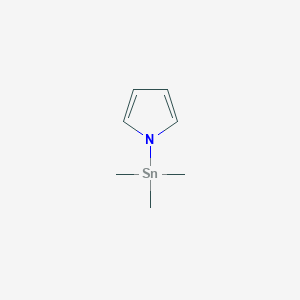
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
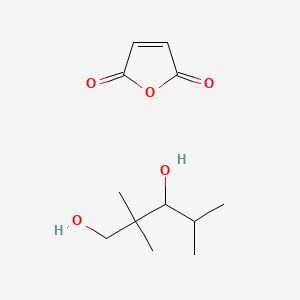
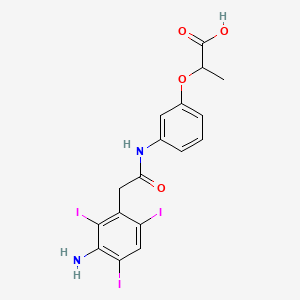
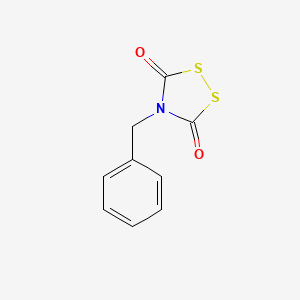
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

